molecular formula C9H10ClF3N2 B14858432 3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine

3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine

Cat. No.: B14858432
M. Wt: 238.64 g/mol
InChI Key: LKHRQOVTHRABSN-UHFFFAOYSA-N
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Description

3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of a chloro and trifluoromethyl group attached to a pyridine ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-5-(trifluoromethyl)pyridine.

    Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with a suitable amine, such as propan-1-amine, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, nitroso derivatives, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound is similar in structure but lacks the propan-1-amine side chain.

    2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[4-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-4-6(2-1-3-14)15-5-7(8)9(11,12)13/h4-5H,1-3,14H2

InChI Key

LKHRQOVTHRABSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C(F)(F)F)CCCN

Origin of Product

United States

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